

Yap-tead-IN-1 quality control and purity

assessment

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Compound of Interest		
Compound Name:	Yap-tead-IN-1	
Cat. No.:	B12414834	Get Quote

Yap-tead-IN-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of **Yap-tead-IN-1**, a potent peptide inhibitor of the YAP-TEAD protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is Yap-tead-IN-1 and what is its mechanism of action?

A1: **Yap-tead-IN-1** is a synthetic, cell-permeable peptide inhibitor that disrupts the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD). By competitively binding to TEAD, it prevents the formation of the YAP-TEAD transcriptional complex, which is a key downstream effector of the Hippo signaling pathway. Dysregulation of this pathway is implicated in the development and progression of various cancers.

Q2: What is the purity of the **Yap-tead-IN-1** provided?

A2: The purity of commercially available **Yap-tead-IN-1** is typically high, often stated as ≥99% as determined by High-Performance Liquid Chromatography (HPLC) analysis.[1] However, it is crucial to verify the purity of each batch upon receipt. For detailed specifications, always refer to the certificate of analysis provided by the supplier.



Q3: How should I store and handle Yap-tead-IN-1?

A3: For long-term storage, lyophilized **Yap-tead-IN-1** should be stored at -20°C or -80°C, protected from moisture and light.[1][2] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[2] Stock solutions in DMSO are typically stable for up to one month when stored at -20°C.[3]

Q4: In what solvents is **Yap-tead-IN-1** soluble?

A4: **Yap-tead-IN-1** is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[3][4] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Always test the solubility of a small amount of the peptide before dissolving the entire batch.[4]

Quality Control and Purity Assessment

Consistent and reliable experimental outcomes depend on the quality and purity of **Yap-tead-IN-1**. The following are recommended protocols for in-house quality control.

Data Presentation: Physicochemical and Purity

Specifications

Parameter	Typical Specification	Analytical Method
Purity	≥95% (Research Grade), ≥98% (High-Purity Grade)	Reverse-Phase High- Performance Liquid Chromatography (RP-HPLC)
Molecular Weight	2019.86 g/mol (as free peptide)	Liquid Chromatography-Mass Spectrometry (LC-MS)
Appearance	White to off-white lyophilized powder	Visual Inspection
Solubility	Soluble in DMSO (e.g., 10 mg/mL)	Visual Inspection



Note: Specifications may vary between suppliers. Always consult the vendor-specific certificate of analysis.

Experimental Protocols

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method separates the peptide from impurities based on hydrophobicity.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).[5]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Procedure:
 - Dissolve a small amount of Yap-tead-IN-1 in an appropriate solvent (e.g., 50% acetonitrile/water).
 - Inject 10-20 μL of the sample onto the HPLC system.
 - Run the gradient and record the chromatogram.
 - Calculate the purity by integrating the area of the main peptide peak relative to the total area of all peaks.
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This technique confirms the molecular weight of the peptide.

LC System: Use an LC system with a C18 column similar to the HPLC setup.



- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is typically used.
- Mobile Phase A: 0.1% Formic Acid in water.
- Mobile Phase B: 0.1% Formic Acid in acetonitrile.
- Gradient: A suitable gradient to elute the peptide.
- Procedure:
 - Prepare the sample as for HPLC analysis.
 - Inject the sample into the LC-MS system.
 - Acquire mass spectra in positive ion mode.
 - Compare the observed molecular weight with the theoretical molecular weight of Yaptead-IN-1. The interpretation of the mass spectrum should reveal the parent ion corresponding to the peptide's mass.[6][7][8]
- 3. Proton Nuclear Magnetic Resonance (1H NMR) for Structural Integrity
- ¹H NMR provides information about the chemical structure and can help identify impurities.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or a mixture of deuterated water and acetonitrile.
- Instrument: A 400 MHz or higher NMR spectrometer.
- Procedure:
 - Dissolve 1-5 mg of the peptide in the deuterated solvent.
 - Acquire a 1D ¹H NMR spectrum.
 - The resulting spectrum should be consistent with the expected structure of the peptide, showing characteristic peaks for amino acid residues.[9][10][11] While a full assignment is complex, the overall pattern can serve as a fingerprint for batch-to-batch consistency.



Troubleshooting Guide

Issue: Poor Solubility

- Possible Cause: The peptide has a high content of hydrophobic amino acids.[12] The pH of the solution is close to the peptide's isoelectric point (pl).
- Solution:
 - Try dissolving the peptide in a small amount of organic solvent like DMSO or DMF first,
 then slowly add the aqueous buffer while vortexing.[4]
 - If the peptide is acidic, try a basic buffer. If it is basic, try an acidic buffer.[13]
 - Sonication can aid in dissolution.[4]
 - For peptides with cysteine, methionine, or tryptophan, use oxygen-free buffers to prevent oxidation.[4]

Issue: Inconsistent or No Activity in Cell-Based Assays

- Possible Cause:
 - Peptide Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation.[2][14]
 - Low Cell Permeability: The peptide may not be efficiently entering the cells.
 - Off-Target Effects: At high concentrations, some inhibitors can have off-target effects.[15]
 - Assay Interference: Components of the assay, such as serum proteins, may bind to the peptide.
- Solution:
 - Always use freshly prepared dilutions from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles.[2][14]



- o Optimize the incubation time and concentration of the inhibitor.
- Perform a dose-response curve to determine the optimal working concentration and to identify potential toxicity at higher concentrations.
- Include appropriate positive and negative controls in your experiment. A known activator or inhibitor of the Hippo pathway can serve as a positive control. A scrambled peptide with a similar composition but different sequence can be a good negative control.
- If using a lysate-based assay, be aware that interactions can re-equilibrate upon cell lysis, potentially affecting the results.[16]

Issue: Unexpected Peaks in HPLC or MS Analysis

Possible Cause:

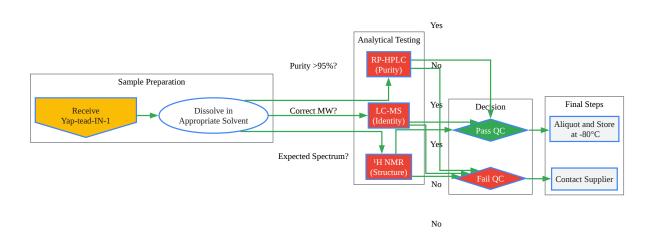
- Synthetic Impurities: Incomplete reactions or side reactions during peptide synthesis can result in truncated or modified peptides.
- Degradation Products: Oxidation of sensitive amino acids (e.g., Met, Cys, Trp) or deamidation of Asn and Gln can occur during storage or handling.
- Contamination: Contamination from solvents, vials, or other sources.

Solution:

- Compare the chromatogram or mass spectrum to a reference standard or a previously validated batch.
- For MS, analyze the molecular weights of the impurity peaks to identify potential modifications or truncations.
- Ensure high-purity solvents and clean labware are used for all analyses.

Visualizations Experimental Workflow for Quality Control



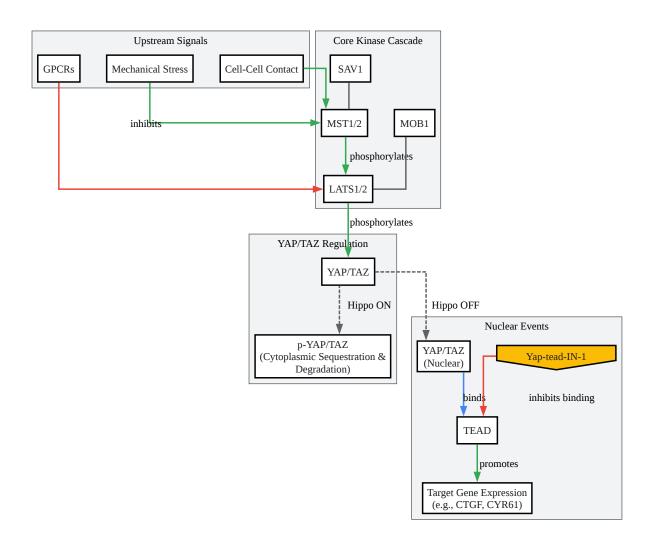


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Caption: Quality control workflow for Yap-tead-IN-1.

Hippo Signaling Pathway and the Role of Yap-tead-IN-1





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Caption: The Hippo signaling pathway and Yap-tead-IN-1's inhibitory action.



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